Cas no 667936-71-2 (Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)-)
Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)-
- 667936-71-2
- 6,6-bis-(4-fluorophenyl)-hexanoic acid
- SCHEMBL67664
- AMY30205
- 6,6-bis(4-fluorophenyl)hexanoicacid
- KZVMSFVXRMZDSY-UHFFFAOYSA-N
- 6,6-bis(4-fluorophenyl)hexanoic acid
- DB-124168
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- Inchi: 1S/C18H18F2O2/c19-15-9-5-13(6-10-15)17(3-1-2-4-18(21)22)14-7-11-16(20)12-8-14/h5-12,17H,1-4H2,(H,21,22)
- InChI Key: KZVMSFVXRMZDSY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)CCCCC(=O)O
Computed Properties
- Exact Mass: 304.12748614g/mol
- Monoisotopic Mass: 304.12748614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 37.3Ų
Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108837-1g |
6,6-Bis(4-fluorophenyl)hexanoic acid |
667936-71-2 | 95% | 1g |
$756.60 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740320-1g |
6,6-Bis(4-fluorophenyl)hexanoic acid |
667936-71-2 | 98% | 1g |
¥8127.00 | 2024-05-04 | |
| Crysdot LLC | CD12044808-1g |
6,6-Bis(4-fluorophenyl)hexanoic acid |
667936-71-2 | 95+% | 1g |
$780 | 2024-07-24 |
Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)-
Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- (CAS No. 667936-71-2) in Modern Chemical and Pharmaceutical Research
The compound Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- (CAS No. 667936-71-2) represents a significant advancement in the field of organic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in drug development and material science. The presence of fluorine atoms in its structure not only enhances its chemical reactivity but also contributes to its stability, making it a promising candidate for various synthetic and therapeutic purposes.
At the core of the compound's significance lies its molecular architecture, which includes a benzene ring substituted with a hexanoic acid moiety and an e-(4-fluorophenyl) group. The fluoro substitution on the aromatic ring introduces electron-withdrawing effects, which can modulate the compound's interactions with biological targets. This feature is particularly valuable in pharmaceutical research, where precise control over molecular interactions is essential for designing drugs with high specificity and efficacy.
Recent studies have highlighted the role of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological receptors. For instance, fluorinated analogs of existing drugs have shown improved pharmacokinetic profiles, leading to better therapeutic outcomes. The compound Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- (CAS No. 667936-71-2) exemplifies this trend, as its structural features are likely to contribute to similar advantages.
In the realm of drug discovery, this compound has been explored for its potential as an intermediate in synthesizing novel therapeutic agents. Its unique structural motifs make it a versatile building block for designing molecules that target specific biological pathways. Researchers have been particularly interested in its applications in oncology and anti-inflammatory drug development. The ability of fluorinated compounds to interact selectively with biological targets has opened new avenues for creating more effective and less toxic medications.
The synthesis of Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- (CAS No. 667936-71-2) involves sophisticated organic reactions that highlight the intersection of synthetic chemistry and industrial applications. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These methods not only showcase the ingenuity of modern synthetic chemists but also underscore the importance of innovative approaches in developing high-value chemical products.
From a material science perspective, this compound has shown promise in the development of advanced polymers and coatings. The presence of fluorine atoms imparts unique properties such as hydrophobicity and thermal stability, making it suitable for applications where these characteristics are critical. For example, fluorinated derivatives of benzenehexanoic acid have been investigated as additives for improving the durability and performance of industrial materials.
The impact of Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- (CAS No. 667936-71-2) extends beyond academic research; it has practical implications in industrial applications as well. Companies specializing in fine chemicals have integrated this compound into their product portfolios due to its versatility and potential market demand. As industries continue to seek innovative solutions for complex challenges, molecules like this one will play an increasingly vital role in advancing technological capabilities.
In conclusion, the compound Benzenehexanoic acid, 4-fluoro-e-(4-fluorophenyl)- (CAS No. 667936-71-2) stands as a testament to the progress occurring at the intersection of chemistry and medicine. Its unique structural features and functional groups make it a valuable asset in both research laboratories and industrial settings. As scientists continue to uncover new applications for this molecule, its significance is expected to grow, driving further innovation across multiple disciplines.
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